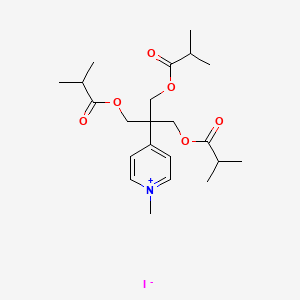
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate is a complex organic compound with a unique structure that includes a pyridinium ring substituted with a hydroxyethyl group and iodide ion
準備方法
The synthesis of 1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate typically involves multiple steps:
Synthetic Routes and Reaction Conditions: The initial step involves the alkylation of pyridine with methyl iodide to form 1-methylpyridinium iodide. This intermediate is then reacted with 2-hydroxy-1,1-bis(hydroxymethyl)ethyl chloride under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate undergoes various chemical reactions:
Types of Reactions: This compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide. Reduction reactions could use hydrogen gas with a palladium catalyst. Substitution reactions might involve nucleophiles such as hydroxide or amines.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which 1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethyl group may participate in hydrogen bonding or other interactions that modulate the activity of these targets. The iodide ion can also play a role in the compound’s reactivity and stability.
類似化合物との比較
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate can be compared with other similar compounds:
Similar Compounds: Compounds like 1-methylpyridinium iodide or 2-hydroxyethylpyridinium iodide share structural similarities.
Uniqueness: The presence of the hydroxy-1,1-bis(hydroxymethyl)ethyl group and triisobutyrate moiety makes this compound unique, providing distinct chemical and biological properties that are not observed in simpler analogs.
特性
CAS番号 |
75375-30-3 |
|---|---|
分子式 |
C22H34INO6 |
分子量 |
535.4 g/mol |
IUPAC名 |
[3-(2-methylpropanoyloxy)-2-(2-methylpropanoyloxymethyl)-2-(1-methylpyridin-1-ium-4-yl)propyl] 2-methylpropanoate;iodide |
InChI |
InChI=1S/C22H34NO6.HI/c1-15(2)19(24)27-12-22(13-28-20(25)16(3)4,14-29-21(26)17(5)6)18-8-10-23(7)11-9-18;/h8-11,15-17H,12-14H2,1-7H3;1H/q+1;/p-1 |
InChIキー |
NDIVZXQMEQPFCO-UHFFFAOYSA-M |
正規SMILES |
CC(C)C(=O)OCC(COC(=O)C(C)C)(COC(=O)C(C)C)C1=CC=[N+](C=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




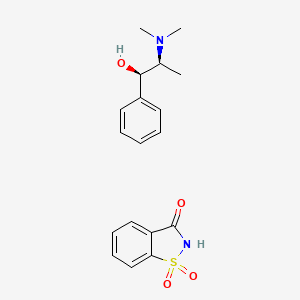
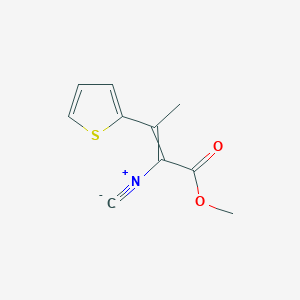

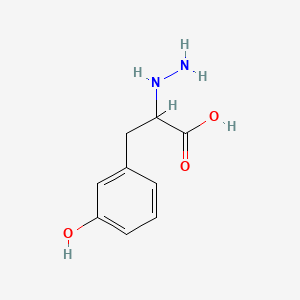
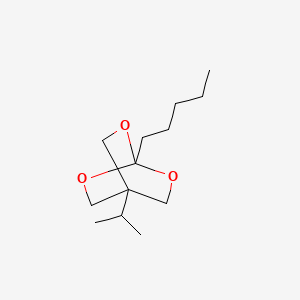

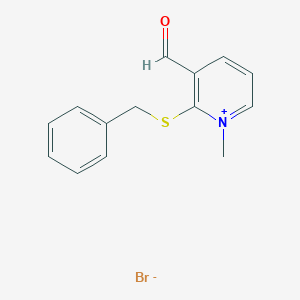


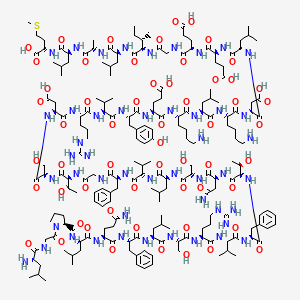
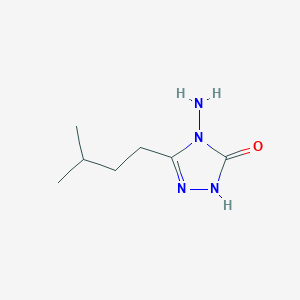
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
